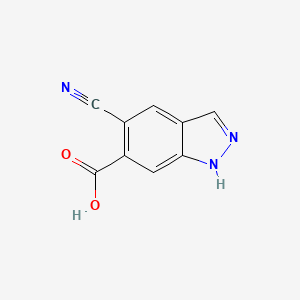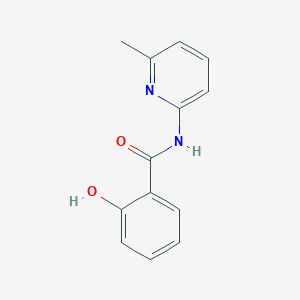![molecular formula C8H8N4O4 B11761146 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is a deuterated derivative of aniline, characterized by the presence of three deuterium atoms at positions 2, 3, and 5. This compound is notable for its applications in various scientific fields due to its unique isotopic labeling, which provides distinct advantages in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline typically involves the selective deuteration of aniline derivatives. One common method includes the hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate catalyzed by ND₄Cl in D₂O/tetrahydrofuran . Another approach involves the reduction of an α,β-enone in perdeuteromethanol using sodium borodeuteride and cerium (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in maintaining the isotopic integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as sodium methoxide are typical reagents.
Major Products
The major products formed from these reactions include various deuterated aniline derivatives, which retain the isotopic labeling and exhibit unique properties useful in further research.
Aplicaciones Científicas De Investigación
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in NMR studies to determine bond order and molecular dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the synthesis of deuterated compounds for various industrial processes
Mecanismo De Acción
The mechanism by which 2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline exerts its effects involves the interaction of its nitro groups with biological molecules. The deuterium atoms provide stability and resistance to metabolic breakdown, allowing for detailed studies of molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetaldehyde 2,4-Dinitrophenylhydrazone-d3: Another deuterated compound used in analytical chemistry.
Flecainide-d3: A deuterated pharmaceutical used in medical research.
Uniqueness
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline is unique due to its specific isotopic labeling, which provides distinct advantages in NMR studies and metabolic research. Its stability and resistance to degradation make it a valuable tool in various scientific applications.
Propiedades
Fórmula molecular |
C8H8N4O4 |
|---|---|
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-/i3D,4D,5D |
Clave InChI |
ONBOQRNOMHHDFB-VWFKEUNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1N/N=C\C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
SMILES canónico |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)


![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)

![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)


![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
